molecular formula C14H24N2O3 B11790935 tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate

Cat. No.: B11790935
M. Wt: 268.35 g/mol
InChI Key: KRWFCADQNZOTDD-UHFFFAOYSA-N
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Description

tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon

Preparation Methods

The synthesis of tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves several steps. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the use of tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate as a starting material .

Chemical Reactions Analysis

tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of new derivatives with potential analgesic and sedative activity . Additionally, it has applications in the development of fibroblast growth factor receptor inhibitors, which are important in cancer therapy . The compound’s unique structure makes it a valuable tool in medicinal chemistry and organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the fibroblast growth factor receptor signaling pathway, which plays a crucial role in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can be compared with similar compounds such as tert-Butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate . While both compounds share a similar core structure, they differ in their specific functional groups and chemical properties. This uniqueness makes this compound particularly valuable in certain applications.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 5-ethyl-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-5-15-8-11-9-16(7-10(11)6-12(15)17)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3

InChI Key

KRWFCADQNZOTDD-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CN(CC2CC1=O)C(=O)OC(C)(C)C

Origin of Product

United States

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